alpha-COLUBRINE
Overview
Description
Alpha-Colubrine is a monoterpenoid indole alkaloid derived from the plant Strychnos nux-vomica. It is structurally similar to strychnine, with a methoxy group replacing the hydrogen at position 3. This compound is a minor alkaloid and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Colubrine can be synthesized through several chemical reactions involving strychnine as a starting material. The primary synthetic route involves the methoxylation of strychnine at position 3. This reaction typically requires a methoxy donor, such as dimethyl sulfate, under basic conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its status as a minor alkaloid. the extraction from Strychnos nux-vomica seeds remains a potential method for obtaining this compound on a larger scale. The extraction process involves solvent extraction followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Colubrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The methoxy group in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Methoxy donors like dimethyl sulfate are used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of various methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Mechanism of Action
The mechanism of action of alpha-Colubrine involves its interaction with specific molecular targets. As an indole alkaloid, it can bind to various receptors and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Strychnine: Alpha-Colubrine is structurally similar to strychnine, with a methoxy group at position 3.
Protostrychnine: Another related alkaloid with similar biological activities.
Isostrychnine: A stereoisomer of strychnine with different spatial arrangement.
Uniqueness: this compound’s uniqueness lies in its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its parent compound, strychnine. This substitution can influence its reactivity and interactions with biological targets, making it a compound of interest for further research .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-11-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-13-2-3-15-16(8-13)24-19(25)10-17-20-14-9-18-22(15,21(20)24)5-6-23(18)11-12(14)4-7-27-17/h2-4,8,14,17-18,20-21H,5-7,9-11H2,1H3/t14-,17-,18-,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUGADOGHKUQS-JPPAUQSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509-44-4 | |
Record name | α-Colubrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Colubrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-COLUBRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42R57747MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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